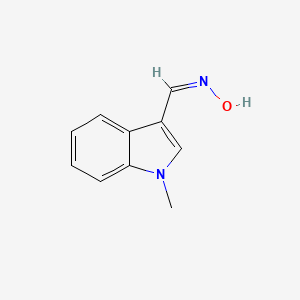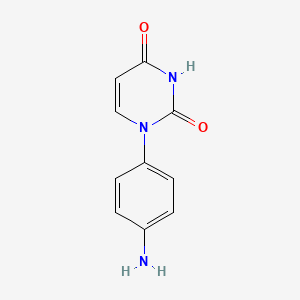
1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-aminobenzonitrile with urea under specific conditions. The reaction is carried out in the presence of a base such as sodium methoxide in methanol, followed by heating under reflux . This method ensures the formation of the desired pyrimidine ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pyrimidine derivatives with oxidized functional groups.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell cycle regulation.
Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine share structural similarities with 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione.
Aminophenyl Derivatives: Compounds like 4-aminobenzamide and 4-aminobenzoic acid also exhibit similar functional groups.
Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-aminophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,11H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLJTUTRRABTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
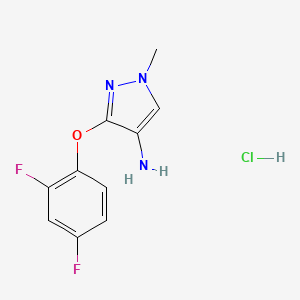
![4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid hydrochloride](/img/structure/B8007035.png)
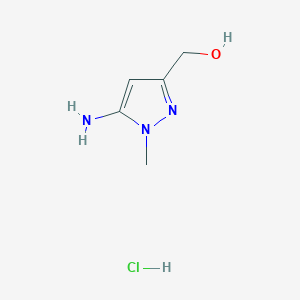
![3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE](/img/structure/B8007047.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride](/img/structure/B8007053.png)
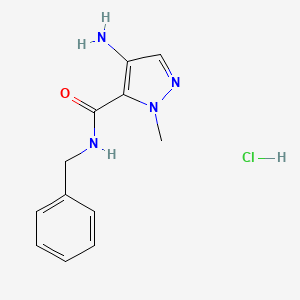
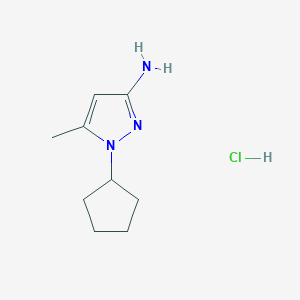
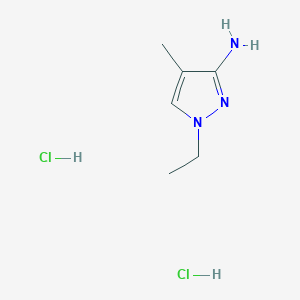
![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)
![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)
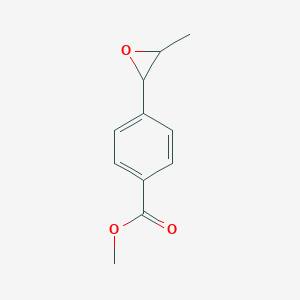
![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B8007114.png)

